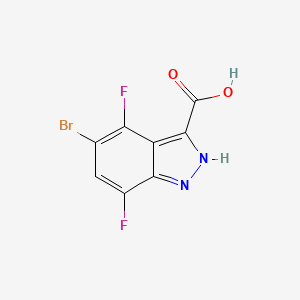

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid

Description

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

5-bromo-4,7-difluoro-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF2N2O2/c9-2-1-3(10)6-4(5(2)11)7(8(14)15)13-12-6/h1H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTVZACLCZWECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C(=C1Br)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Fluorination of Aromatic Precursors

A common strategy involves sequential halogenation of a pre-functionalized benzene derivative. For example, 4,7-difluoro-1H-indazole-3-carboxylic acid may serve as a precursor, undergoing electrophilic bromination at position 5. Patent CN110452177A demonstrates analogous bromination using N-bromosuccinimide (NBS) in acetonitrile at −10–10°C, achieving >85% yield for 5-bromo-4-fluoro-1H-indazole derivatives. Adapting this method, introducing fluorine at position 7 could involve directed ortho-metallation or halogen exchange reactions.

Example Protocol

Cyclization of Halo-Substituted Intermediates

Cyclization strategies often employ diazotization or thermal ring closure. Patent CN114014792A describes the synthesis of bromobenzoyl-substituted indoles via halogenation followed by cyclization in tetrahydrofuran (THF) with acetic acid and zinc powder. For this compound, a similar approach could involve:

- Bromo-fluorination of a nitro-substituted benzene precursor.

- Cyclization using isoamyl nitrite under acidic conditions.

Carboxylic Acid Functionalization Strategies

Direct Carboxylation of Indazole Intermediates

Introducing the carboxylic acid group at position 3 can be achieved through:

Hydrolysis of Ester or Nitrile Precursors

Industrial routes often employ ester-protected intermediates for easier purification. For example, hydrolysis of ethyl 5-bromo-4,7-difluoro-1H-indazole-3-carboxylate using aqueous NaOH or HCl yields the target carboxylic acid. Patent CN105153105A highlights similar hydrolysis steps for cyclopropanecarboxylic acid derivatives, achieving >90% yield under reflux.

Regioselective Fluorination Techniques

Directed C–H Fluorination

Modern fluorination methods, such as transition-metal-catalyzed C–H activation, enable precise fluorine placement. For instance, palladium-mediated fluorination using Selectfluor® could introduce fluorines at positions 4 and 7. However, competing bromination at position 5 necessitates protective group strategies or sequential halogenation.

Halogen Exchange Reactions

Fluorine can replace other halogens via nucleophilic aromatic substitution (NAS). Starting with a 4,7-dichloro or dibromo indazole precursor, treatment with KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (150–200°C) may yield the difluoro product. Patent CN110452177A reports analogous chloro-to-fluoro exchanges with 75–80% efficiency.

Industrial-Scale Synthesis and Optimization

Yield Optimization Strategies

- Temperature Control : Maintaining sub-zero temperatures during bromination minimizes side reactions.

- Catalytic Systems : Phase-transfer catalysts (e.g., TBAB) enhance halogenation efficiency, as seen in patent CN114014792A.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Halogenation-Cyclization | Bromination → Cyclization → Carboxylation | 60–70% | Scalable, fewer steps | Regioselectivity issues |

| Directed Fluorination | C–H activation → Fluorination → Bromination | 50–65% | High regiocontrol | Costly catalysts, stringent conditions |

| Ester Hydrolysis | Ester synthesis → Hydrolysis | 80–85% | Easy purification | Requires ester precursor |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism. Inhibition of ACC can lead to therapeutic effects in conditions such as:

- Type 2 Diabetes : By reducing fatty acid synthesis and promoting oxidation, it may help manage blood sugar levels and improve insulin sensitivity.

- Obesity : The inhibition of ACC can also aid in weight management by decreasing fat accumulation.

- Non-Alcoholic Fatty Liver Disease (NAFLD) : The compound may help mitigate liver fat accumulation through its metabolic effects.

Research indicates that compounds similar to 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid have shown promise in preclinical studies for these conditions, suggesting that this compound could be developed further for clinical applications .

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential as:

- Selective Serotonin Receptor Antagonists : Modifications of the indazole structure can yield compounds that selectively target serotonin receptors, which are implicated in mood disorders and gastrointestinal conditions .

Table 1: Potential Therapeutic Applications

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Type 2 Diabetes | Inhibition of ACC | Improved insulin sensitivity |

| Obesity | Decreased fatty acid synthesis | Weight management |

| Non-Alcoholic Fatty Liver Disease | Reduction of liver fat accumulation | Liver health improvement |

| Mood Disorders | Serotonin receptor modulation | Enhanced mood stabilization |

Biological Experiments

In laboratory settings, this compound is utilized as a chemical reagent for various biological experiments. Its applications include:

- Research on Metabolic Pathways : Investigating the role of ACC in metabolic diseases.

- Drug Interaction Studies : Understanding how this compound interacts with other drugs or biological molecules.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

- Inhibition Studies : Research has shown that derivatives exhibit significant inhibition of ACC activity, leading to reduced lipid accumulation in cellular models .

- Animal Models : Preclinical trials using animal models have demonstrated improvements in metabolic parameters when treated with ACC inhibitors derived from indazole structures .

- Clinical Implications : Ongoing studies aim to translate these findings into clinical settings, focusing on dosage optimization and safety profiles for human use.

Mechanism of Action

The mechanism of action of 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of protein kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-1H-indazole-3-carboxylic acid

- 4,7-Difluoro-1H-indazole-3-carboxylic acid

- 5-Fluoro-1H-indazole-3-carboxylic acid

Uniqueness

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms in the indazole ring. This unique combination of substituents can enhance its biological activity and selectivity compared to other similar compounds. The presence of these halogen atoms can also influence the compound’s physicochemical properties, making it a valuable scaffold for drug development.

Biological Activity

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound belongs to the indazole class of compounds, characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of bromine and fluorine substituents is significant as they can influence the compound's reactivity and biological properties.

Indazole derivatives, including this compound, primarily exert their biological effects through the inhibition and modulation of various kinases. These include:

- CHK1 and CHK2 Kinases : These are crucial for cell cycle regulation and DNA damage response. Inhibition can lead to enhanced apoptosis in cancer cells.

- SGK Kinase : This kinase is involved in cell survival pathways, and its modulation can affect cellular metabolism and growth.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hep-G2 | 3.32 | Induces apoptosis via Bcl-2/Bax modulation |

| K562 | 12.17 | Inhibits cell proliferation through apoptosis |

The compound has been shown to induce apoptosis in a dose-dependent manner, with increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Anti-inflammatory Effects

Indazole derivatives have also been associated with anti-inflammatory properties. They modulate inflammatory pathways by inhibiting various cytokines and chemokines, potentially making them suitable for treating inflammatory diseases.

Antimicrobial Activity

Some studies suggest that indazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial protein synthesis and inhibiting nucleic acid production .

Case Studies

- In Vitro Studies : In a study evaluating the antiproliferative effects of several indazole derivatives, this compound showed promising results against Hep-G2 cells with an IC50 of 3.32 µM, indicating potent antitumor activity .

- Apoptosis Induction : A detailed analysis using flow cytometry demonstrated that treatment with this compound led to significant increases in early and late apoptosis rates in K562 cells after 48 hours of exposure .

Q & A

Q. What synthetic routes are recommended for 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid?

A multi-step synthesis is typical, starting with halogenation and fluorination of an indazole precursor. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by directed ortho-fluorination via electrophilic substitution. Carboxylic acid functionality is often introduced through hydrolysis of a nitrile or ester intermediate. Key steps may resemble the THF-mediated reduction and purification via silica gel chromatography described for analogous bromo-fluoro benzoic acids .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Structural confirmation requires a combination of , , and NMR to resolve substituent effects. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs for refinement ) can resolve ambiguities in regiochemistry. Infrared (IR) spectroscopy confirms the carboxylic acid moiety via O–H and C=O stretches.

Q. What solubility properties influence reaction design for this compound?

The compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding from the carboxylic acid group. Pre-activation with coupling agents like HATU or EDCI is recommended for amide bond formation. Solubility in THF or dichloromethane is limited, requiring sonication or heating for homogeneous reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields under varying conditions?

Systematic optimization via Design of Experiments (DoE) is critical. Variables include temperature (e.g., 0–60°C for fluorination), solvent polarity (THF vs. DMF), and stoichiometry of fluorinating agents (e.g., Selectfluor). Monitoring by HPLC or LC-MS ensures intermediate stability. For example, THF-mediated reductions at room temperature, as described for related difluoro-benzoic acids, can minimize side reactions .

Q. How to resolve contradictions in NMR data caused by substituent effects?

Fluorine and bromine substituents induce complex splitting patterns. Use 2D NMR (e.g., HSQC, HOESY) to assign peaks. Computational tools like density functional theory (DFT) can predict chemical shifts and coupling constants, cross-validated against experimental data .

Q. What strategies mitigate impurities during synthesis?

Common impurities include dehalogenated byproducts or regioisomers. Reverse-phase HPLC with a C18 column and acidic mobile phase (0.1% TFA) effectively separates these. Recrystallization from ethanol/water mixtures improves purity, as demonstrated for bromo-indazole derivatives .

Q. How do electronic effects of bromo and fluoro substituents influence reactivity?

Bromine’s electron-withdrawing nature deactivates the indazole core, directing electrophilic substitutions to the 4- and 7-positions. Fluorine’s inductive effect enhances the acidity of the carboxylic proton, facilitating salt formation. These effects are critical in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric hindrance at the 3-carboxylic acid position must be managed .

Q. What computational methods predict reactivity in cross-coupling reactions?

Molecular docking and DFT calculations (e.g., using Gaussian or ORCA) model transition states for Pd-catalyzed couplings. Fukui indices identify nucleophilic/electrophilic sites, while molecular dynamics simulations (as applied to similar indazoles ) assess steric accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.